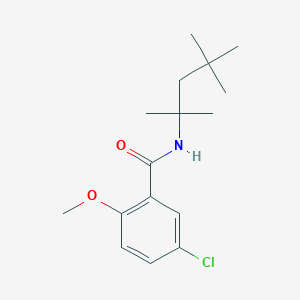![molecular formula C16H17NO4 B5699305 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide CAS No. 693822-68-3](/img/structure/B5699305.png)
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide, also known as HM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever, and inhibition of COX enzymes can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in animal models and clinical trials. Additionally, research could focus on understanding its mechanism of action and exploring its potential for treating other inflammatory conditions, such as arthritis. Finally, studies could investigate the potential for 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide involves the reaction of 2-(hydroxymethyl)-6-methoxyphenol with N-phenylacetamide in the presence of a catalyst and solvent. The resulting product is purified through recrystallization to obtain 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide in its pure form.
Scientific Research Applications
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of various cancer cell lines.
properties
IUPAC Name |
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-9-5-6-12(10-18)16(14)21-11-15(19)17-13-7-3-2-4-8-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITADBMCDHEWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358433 |
Source


|
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide | |
CAS RN |
693822-68-3 |
Source


|
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)


![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)